2-Amino-2-(5-chloro-2-fluorophenyl)propan-1-ol
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Overview
Description
2-Amino-2-(5-chloro-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClFNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-2-fluorophenyl)propan-1-ol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-chloro-2-fluorophenyl)propan-1-one.
Reduction: Formation of 2-amino-2-(5-chloro-2-fluorophenyl)propan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(5-chloro-2-fluorophenyl)propan-1-ol is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-chloro-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol
- 2-Amino-2-(5-chloro-2-fluorophenyl)butan-1-ol
- 2-Amino-2-(5-chloro-2-fluorophenyl)pentan-1-ol
Uniqueness
2-Amino-2-(5-chloro-2-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-amino-2-(5-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3 |
InChI Key |
CIMMCUZUNHXOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=C(C=CC(=C1)Cl)F)N |
Origin of Product |
United States |
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